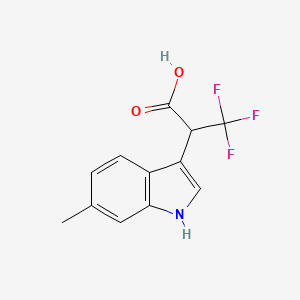

3,3,3-Trifluoro-2-(6-methyl-1H-indol-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3,3-Trifluoro-2-(6-methyl-1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C12H10F3NO2 and its molecular weight is 257.212. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Dihydrogen Activation and Frustration

Research on frustrated Lewis pairs (FLPs) involving fluorinated compounds, such as tris(pentafluorophenyl)borane, highlights their potential in activating dihydrogen and facilitating reactions like the heterolytic dihydrogen activation and ring-opening of tetrahydrofuran. These findings suggest that fluorinated compounds, by extension, could play a significant role in developing new catalytic systems for hydrogenation and other related reactions (Kronig et al., 2011).

Enantioselective Synthesis

Fluorinated intermediates are pivotal in enantioselective synthesis, offering pathways to produce compounds with high chiral purity. Research demonstrates the use of fluorinated compounds in preparing enantiomerically pure derivatives, highlighting their significance in pharmaceutical synthesis and the broader chemical industry (Gautschi et al., 1994).

Polymer Science

In polymer science, the investigation of ionic trifluoromethanesulphonates (triflates) and their complexation with conjugate acids offers insights into polymerization processes and the stabilization of charged species in various solvents. This research underscores the utility of fluorinated compounds in developing new polymeric materials with enhanced properties (Souverain et al., 1980).

Catalysis

Studies on scandium trifluoromethanesulfonate highlight its exceptional catalytic activity in acylation reactions, demonstrating the potential of fluorinated acids as powerful Lewis acid catalysts in organic synthesis. This research points to the broader applicability of fluorinated compounds in catalysis, especially in selective reactions and synthesis of complex molecules (Ishihara et al., 1996).

Analytical Chemistry

In analytical chemistry, the role of fluorinated alcohols as mobile phase modifiers in LC-MS analysis of oligonucleotides underscores the importance of fluorinated compounds in enhancing analytical methodologies. This application facilitates the analysis of biologically significant molecules, contributing to advances in biochemistry and molecular biology (Basiri et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The presence of the indole ring and the trifluorinated propanoic acid chain in the molecule could potentially affect its interaction with its targets. The indole ring is known for its presence in many biologically important molecules, including tryptophan (an amino acid) and serotonin (a neurotransmitter). The trifluorinated propanoic acid chain can significantly impact the molecule’s lipophilicity (fat solubility), acidity, and potential for hydrogen bonding.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

3,3,3-trifluoro-2-(6-methyl-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-6-2-3-7-8(5-16-9(7)4-6)10(11(17)18)12(13,14)15/h2-5,10,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCHIWUOJGLIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C(C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2977325.png)

![2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2977326.png)

![5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B2977334.png)

methanone](/img/structure/B2977335.png)

![N-[[3-(Cyclobutanecarbonylamino)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2977338.png)

![N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2977342.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/no-structure.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2977348.png)